Undec-8-enol

Description

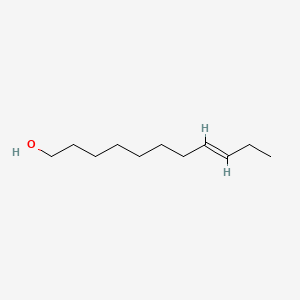

Structure

2D Structure

3D Structure

Properties

CAS No. |

95008-94-9 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

(E)-undec-8-en-1-ol |

InChI |

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,12H,2,5-11H2,1H3/b4-3+ |

InChI Key |

HPILEMWCRGJTJG-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCCCCCCO |

Canonical SMILES |

CCC=CCCCCCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Undec 8 Enol and Its Derivatives

Strategic Approaches to Carbon-Carbon Bond Formation

Central to the synthesis of complex organic molecules like undec-8-enol is the strategic formation of carbon-carbon bonds. This section explores several powerful methodologies that enable the construction of the this compound carbon skeleton.

Enol and enolate chemistry provides a foundational set of reactions for carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com Enolates, formed by the deprotonation of a carbonyl compound at the α-carbon, are potent nucleophiles that can react with a variety of electrophiles. wikipedia.orgmasterorganicchemistry.com The ability to control the regioselectivity and stereoselectivity of enolate formation is crucial for the targeted synthesis of molecules like this compound.

The stereochemical outcome of reactions involving enolates can often be dictated by the geometry of the enolate itself. bham.ac.uk The generation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, solvent, and reaction temperature. bham.ac.uk For instance, strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the kinetic enolate, which is the less substituted and less stable isomer. bham.ac.ukwikipedia.orglibretexts.org Conversely, weaker bases and protic solvents tend to favor the formation of the more stable, thermodynamic enolate. bham.ac.ukwikipedia.org

The geometry of the enolate (E or Z) plays a critical role in determining the stereochemistry of subsequent reactions, such as aldol (B89426) additions. bham.ac.ukresearchgate.net By carefully selecting the reaction conditions, it is possible to control the formation of specific stereoisomers, which is a key aspect in the synthesis of complex natural products. wikipedia.orgbham.ac.uk

| Factor | Condition for Kinetic Enolate | Condition for Thermodynamic Enolate |

| Base | Strong, sterically hindered (e.g., LDA) bham.ac.ukwikipedia.orglibretexts.org | Weaker base (e.g., NaH, alkoxides) bham.ac.uklibretexts.org |

| Solvent | Aprotic (e.g., THF, Et2O) bham.ac.uk | Protic (e.g., ROH) bham.ac.uk |

| Temperature | Low temperature (e.g., -78 °C) wikipedia.org | Higher temperature |

Silyl (B83357) enol ethers are versatile intermediates in organic synthesis, serving as stable and isolable surrogates for enolates. wikipedia.orgresearchgate.netorganic-chemistry.org They are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of reaction conditions can influence the formation of the kinetic or thermodynamic silyl enol ether. wikipedia.org

These compounds are valuable in a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, where they react with aldehydes or ketones in the presence of a Lewis acid. researchgate.net A significant advantage of silyl enol ethers is their ability to undergo regioselective and stereoselective reactions. organic-chemistry.orgnih.gov For example, a nickel-catalyzed remote functionalization strategy allows for the Z-selective synthesis of silyl enol ethers by chain walking from a distant olefin site. nih.govorganic-chemistry.org This method provides access to specific enol ether geometries that might be difficult to obtain through traditional deprotonation methods. nih.gov

| Reaction Type | Reactants | Key Features |

| Mukaiyama Aldol Addition | Silyl enol ether, Aldehyde/Ketone, Lewis Acid | Forms β-hydroxy carbonyl compounds. researchgate.net |

| Ni-Catalyzed Remote Functionalization | Ketone with a distant olefin, Silyl chloride | Z-selective synthesis of silyl enol ethers via chain walking. nih.govorganic-chemistry.org |

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org This reaction, catalyzed by metal-carbene complexes (e.g., Grubbs' or Schrock's catalysts), involves the "swapping" of alkylidene groups between two alkenes. masterorganicchemistry.comharvard.edu Two common variations are Acyclic Diene Metathesis (ADMET) polymerization and Ring-Closing Metathesis (RCM). princeton.edu RCM is particularly effective for synthesizing cyclic compounds by joining two terminal alkenes within the same molecule. masterorganicchemistry.comlibretexts.org While intermolecular cross-metathesis can be less selective in terms of alkene geometry, RCM is a highly efficient method for forming rings, including macrocycles. masterorganicchemistry.comlibretexts.orgharvard.edu The synthesis of cyclic enol ethers can also be achieved through RCM. princeton.edunih.gov

The Wittig reaction and its modifications are fundamental methods for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The classical Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to react with a carbonyl compound, forming an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgtotal-synthesis.com A significant driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. total-synthesis.com

A key variation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgorganic-chemistry.org The HWE reaction typically favors the formation of (E)-alkenes and has the advantage that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.orgorganic-chemistry.org For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction can be employed. nrochemistry.comwikipedia.org

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct Removal |

| Wittig Reaction | Phosphonium ylide wikipedia.orgtotal-synthesis.com | Often Z-selective with unstabilized ylides wikipedia.org | Chromatography |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion nrochemistry.comwikipedia.orgorganic-chemistry.org | Predominantly E-selective wikipedia.orgorganic-chemistry.org | Aqueous extraction wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | Modified phosphonate nrochemistry.comwikipedia.org | Z-selective nrochemistry.comwikipedia.org | Aqueous extraction |

The alkene functional group in this compound and its precursors presents an opportunity for further functionalization. The ability to control the regioselectivity and stereoselectivity of these transformations is critical for accessing a diverse range of derivatives. Methods for the regioselective functionalization of enones, which are related structures, have been developed and can be applied to similar systems. uic.edu For instance, the development of synthetic tools to transform enones into other functional groups is crucial for preparing a broad class of molecules. uic.edu

In the context of this compound, reactions that proceed with high regioselectivity and stereoselectivity, such as certain hydroboration-oxidation or epoxidation reactions, could be employed to introduce new functional groups at specific positions of the double bond. A reliable protocol for the synthesis of functionalized (E)-4-iodobut-3-en-1-ols from aldehydes or epoxides demonstrates the utility of such stereoselective transformations in building complex molecules. nih.gov Furthermore, the emerging field of remote functionalization, as seen in the nickel-catalyzed synthesis of silyl enol ethers, offers novel strategies for installing functional groups at positions distant from an initial reactive site, providing another layer of control in complex syntheses. nih.govorganic-chemistry.org The development of multicomponent reactions for the synthesis of allenols, which are structurally related to unsaturated alcohols, also highlights the ongoing innovation in achieving regioselectivity in complex transformations. acs.org

Enol and Enolate Chemistry in Targeted Synthesis

Development of Catalyst Systems for this compound Synthesis

The development of novel catalyst systems is paramount in modern organic synthesis, enabling reactions that were previously inefficient or impossible. For a target like this compound, both metal-based and organic catalysts offer distinct advantages.

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, with olefin metathesis being a particularly relevant strategy for synthesizing alkenols. thieme-connect.de Cross-metathesis, often utilizing ruthenium-based catalysts like Grubbs' catalysts, allows for the construction of a new double bond by combining two different alkenes. organic-chemistry.orgprinceton.edu

Hypothetically, this compound could be synthesized via a cross-metathesis reaction between a terminal alkene, such as 1-nonene, and an allylic alcohol. The reaction would form the desired C-11 chain with the double bond at the 8-position, releasing ethene as a byproduct. The choice of catalyst, typically a first or second-generation Grubbs' catalyst, is crucial for achieving high yield and selectivity. While specific applications of this method for this compound are not extensively documented, the general utility of cross-metathesis for creating complex alkenes is well-established. nih.gov

A general procedure involves dissolving the two alkene substrates in a suitable solvent like dichloromethane, adding the ruthenium catalyst, and allowing the reaction to proceed, often under an inert atmosphere. The efficiency of such reactions can be high, as demonstrated in related syntheses of other unsaturated esters and alcohols. nih.gov

Table 1: Representative Yields for Grubbs' Catalyst in Cross-Metathesis of Allylic Alcohols This table presents data for analogous reactions to illustrate the typical efficiency of the methodology, as specific data for this compound is not available.

| Entry | Allylic Alcohol Substrate | Alkene Partner | Catalyst Generation | Yield (%) |

| 1 | 1-Octen-3-ol | Methyl Acrylate | Grubbs' 2nd Gen | 74 |

| 2 | Cinnamyl alcohol | Methyl Acrylate | Grubbs' 2nd Gen | 87 |

| 3 | 3-Buten-2-ol | Benzyl Acrylate | Grubbs' 2nd Gen | 72 |

| Data is representative of the methodology discussed in literature. nih.gov |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based systems. organic-chemistry.org These catalysts can operate through various activation modes, including acting as Lewis bases or acids. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting reactions such as Wittig-type olefinations. organic-chemistry.org

The Wittig reaction is a classical method for alkene synthesis from an aldehyde and a phosphonium ylide. masterorganicchemistry.com The formation of the ylide is a critical step, requiring a base to deprotonate the phosphonium salt. masterorganicchemistry.com While strong bases like n-butyllithium are common, organocatalytic amounts of superbases can also be employed in certain contexts. A plausible, though more traditional, synthesis of this compound could involve a Wittig reaction between propanal and a phosphonium ylide derived from 1-bromo-8-octanol. The application of DBU or other organocatalysts specifically for the synthesis of this compound is not widely reported, but their role in facilitating key bond-forming reactions underscores their potential in this area.

Multicomponent and Cascade Reactions for Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Cascade reactions involve a sequence of intramolecular transformations initiated by a single event. These strategies are prized for their atom and step economy, reducing waste and simplifying synthetic procedures.

However, the application of MCRs and cascade reactions is typically geared towards the assembly of complex molecular scaffolds. For a relatively simple, linear molecule like this compound, a multicomponent approach is generally not the most direct or necessary synthetic strategy. These powerful techniques are reserved for targets with higher molecular complexity, and as such, their use in the synthesis of this compound is not documented in the literature.

Solid-Phase Organic Synthesis (SPOS) of this compound Intermediates

Solid-phase organic synthesis (SPOS) involves attaching a substrate to an insoluble polymer support and carrying out a sequence of reactions. A key advantage is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound intermediate. This technique is highly valuable in the synthesis of large molecules like peptides and oligonucleotides.

For the synthesis of a small molecule like this compound, SPOS is generally not a conventional approach. The overhead of linking the initial substrate to a resin and the subsequent cleavage step would likely make it less efficient than standard solution-phase synthesis. Therefore, the use of SPOS for preparing this compound or its immediate precursors is not found in reported synthetic routes.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis leverages enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions to build complex molecules. For instance, lipases are commonly used for the selective acylation or deacylation of alcohols.

While biocatalytic methods are powerful, particularly for creating chiral centers or performing selective transformations on multifunctional molecules, their application to the direct synthesis of a simple achiral alkenol like this compound has not been specifically reported. A potential, though hypothetical, chemoenzymatic route could involve the enzymatic reduction of a corresponding unsaturated aldehyde or acid, such as undec-8-enoic acid, to the desired alcohol. Such a transformation would capitalize on the high selectivity and green credentials of biocatalysis.

Mechanistic Investigations of Chemical Transformations Involving Undec 8 Enol Moieties

Reaction Mechanism Elucidation for Enol and Enolate Reactivity

Enols and their corresponding conjugate bases, enolates, are critical intermediates in organic synthesis, acting as potent carbon nucleophiles. orgosolver.commasterorganicchemistry.com Their reactivity is central to forming new carbon-carbon bonds at the α-position to a carbonyl group. alchem.ie

Keto-enol tautomerism describes the chemical equilibrium between a carbonyl compound (keto form) and its enol isomer. wikipedia.orgleah4sci.com In the case of an undecanone, such as undecan-4-one, this equilibrium is typically catalyzed by acid. leah4sci.comlibretexts.org

The mechanism proceeds in two main steps:

Protonation of the Carbonyl Oxygen: The process begins with the protonation of the carbonyl oxygen by an acid catalyst (like H₃O⁺), forming a resonance-stabilized oxonium ion. chemistrysteps.comyoutube.com This step significantly increases the acidity of the α-hydrogens. masterorganicchemistry.com

Deprotonation at the α-Carbon: A weak base, typically the solvent (e.g., water), removes a proton from the α-carbon. chemistrysteps.comyoutube.com The electrons from the C-H bond then form a C=C double bond, and the electrons from the C=O π-bond move to the oxygen, neutralizing the positive charge and yielding the enol form (e.g., undec-3-en-4-ol).

Once formed, the enol is an electron-rich nucleophile due to the electron-donating character of the hydroxyl group. libretexts.orgyoutube.com The α-carbon is particularly nucleophilic and can attack various electrophiles (E⁺). wikipedia.orglibretexts.org The general mechanism for electrophilic attack involves the lone pair on the enol oxygen pushing electron density to reform the carbonyl, while the π-electrons of the C=C double bond attack the electrophile. libretexts.org A final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-substituted product. libretexts.org This process is fundamental to reactions like acid-catalyzed α-halogenation. masterorganicchemistry.com

Interactive Table: Comparison of Keto vs. Enol Forms

| Feature | Keto Form (e.g., Undecan-4-one) | Enol Form (e.g., Undec-3-en-4-ol) |

| Key Bonds | C=O (Carbonyl) | C=C, C-OH |

| Reactivity | Electrophilic at carbonyl carbon | Nucleophilic at α-carbon wikipedia.org |

| Stability | Generally more stable | Generally less stable, but reactive chemistrysteps.com |

| Hybridization of Cα | sp³ | sp² |

| Catalysis for Formation | - | Acid or Base leah4sci.comchemistrysteps.com |

Under basic conditions, a carbonyl compound with α-hydrogens can be deprotonated to form an enolate ion. masterorganicchemistry.comchemistrysteps.com This process involves a strong or moderately strong base (e.g., hydroxide, alkoxides) abstracting an α-proton. orgosolver.comchemistrysteps.com

The resulting enolate is a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com This delocalization makes the α-protons more acidic than those of a simple alkane. masterorganicchemistry.com

The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. youtube.comlibretexts.org However, reactions with most electrophiles occur predominantly at the α-carbon, which is typically the more nucleophilic site, leading to the formation of a thermodynamically stable carbonyl compound. masterorganicchemistry.comlibretexts.org Due to their negative charge, enolates are more powerful and versatile nucleophiles than enols. libretexts.org Their enhanced reactivity allows them to participate in a wide array of synthetic transformations, including condensation and alkylation reactions. orgosolver.comlibretexts.org

The nucleophilic character of enolates is exploited in α-alkylation and α-acylation reactions to form new carbon-carbon bonds.

Alpha-Alkylation: This reaction involves the nucleophilic attack of an enolate on an alkyl halide through an Sₙ2 mechanism. chemistrysteps.comlibretexts.org A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to irreversibly and completely convert the ketone (e.g., undecan-4-one) into its enolate. libretexts.org This prevents self-condensation side reactions. chemistrysteps.com The reaction works best with primary alkyl halides, as secondary and tertiary halides tend to undergo E2 elimination. chemistrysteps.comlibretexts.org

For unsymmetrical ketones, the regioselectivity of alkylation can be controlled:

Kinetic Control: Using a bulky base (like LDA) at low temperatures (-78 °C) favors the rapid deprotonation of the less sterically hindered α-proton, forming the kinetic enolate. chemistrysteps.comyoutube.com This leads to alkylation at the less substituted position.

Thermodynamic Control: Using a smaller base (like NaH or an alkoxide) at higher temperatures (e.g., 25 °C) allows an equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate. chemistrysteps.comyoutube.com This results in alkylation at the more substituted α-carbon.

Alpha-Acylation: This reaction involves the nucleophilic attack of an enolate on an acyl halide or anhydride. The mechanism is a nucleophilic acyl substitution, where the enolate adds to the electrophilic carbonyl of the acylating agent, forming a tetrahedral intermediate which then collapses to expel the leaving group (e.g., a halide ion), resulting in a β-dicarbonyl compound.

Interactive Table: Conditions for Regioselective Enolate Formation

| Control Type | Base | Temperature | Solvent | Resulting Enolate |

| Kinetic | LDA (bulky) | Low (-78 °C) | Aprotic (e.g., THF) | Less substituted, formed faster youtube.com |

| Thermodynamic | NaH, NaOR (small) | Higher (e.g., 25 °C) | Aprotic (e.g., THF) | More substituted, more stable youtube.com |

Mechanisms of Elimination Reactions (e.g., E1cb, Cope, Chugaev)

Elimination reactions provide a key route to synthesizing alkenes from saturated precursors. Specific mechanisms can be employed depending on the substrate and reaction conditions.

E1cb (Elimination, Unimolecular, Conjugate Base): This two-step mechanism occurs under basic conditions and is common for substrates with an acidic proton and a poor leaving group (like -OH). wikipedia.orgmasterorganicchemistry.com It is often seen in the dehydration of aldol (B89426) addition products. libretexts.orglibretexts.org For a β-hydroxy undecanone, the mechanism is:

Deprotonation: A base removes the acidic proton α to the carbonyl group, forming a resonance-stabilized enolate (the conjugate base). wikipedia.orglibretexts.org

Loss of Leaving Group: The lone pair on the enolate's α-carbon reforms the π-bond, which expels the leaving group (e.g., hydroxide) from the β-position. wikipedia.orglibretexts.org The rate-determining step is unimolecular, involving only the conjugate base. wikipedia.org

Cope Elimination: This reaction involves the thermal decomposition of a tertiary amine oxide to form an alkene and a hydroxylamine. wikipedia.org It is an intramolecular elimination (Eᵢ) that proceeds through a concerted, five-membered cyclic transition state. organic-chemistry.orgmasterorganicchemistry.com A key feature is its syn-stereoselectivity, where the abstracted β-hydrogen and the N-oxide group are on the same side of the molecule. organic-chemistry.orgmasterorganicchemistry.com The reaction is driven by heat, typically between 80-160 °C. wikipedia.org For a suitable N-oxide on an undecane (B72203) backbone, the negatively charged oxygen acts as the internal base, abstracting a β-proton. organicchemistrytutor.com

Chugaev Elimination: Similar to the Cope elimination, this is a thermal, intramolecular syn-elimination. wikipedia.org It involves the pyrolysis of a xanthate ester, which is prepared from an alcohol (e.g., an undecanol (B1663989) derivative). wikipedia.org The mechanism proceeds via a six-membered cyclic transition state, where the sulfur of the thiocarbonyl group acts as the internal base to abstract a β-hydrogen. wikipedia.org This reaction generally requires higher temperatures (120-200 °C) than the Cope elimination but is advantageous as it minimizes alkene isomerization side reactions. wikipedia.org

Mechanistic Pathways of Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com It is a concerted, pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.orgyoutube.com

While undec-8-enol itself is not a diene, a related moiety such as (1E,3E)-undeca-1,3-diene could serve as the diene component. The mechanism is believed to occur in a single step through a cyclic transition state, without any intermediates. wikipedia.orgbyjus.com The reaction's feasibility is governed by orbital symmetry. In a normal-demand Diels-Alder, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. total-synthesis.com The reaction is favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. masterorganicchemistry.combyjus.com

A key stereochemical feature is the endo rule , which states that for bicyclic products, the substituents on the dienophile (especially electron-withdrawing ones) preferentially occupy the endo position in the transition state, oriented under the π-system of the diene. wikipedia.org

Photochemical and Electrochemistry Mechanisms in Organic Synthesis

Photochemical Mechanisms: Photochemical reactions use light to promote molecules to excited electronic states, enabling unique transformations. For carbonyl compounds like undecanone, common photochemical reactions include the Norrish Type I and Type II reactions.

Norrish Type I: Involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon photoexcitation, forming two radical intermediates (an acyl radical and an alkyl radical). These radicals can then undergo various subsequent reactions like decarbonylation or recombination.

Norrish Type II: This intramolecular reaction occurs in carbonyl compounds that have a γ-hydrogen. It proceeds via a six-membered cyclic transition state where the excited carbonyl oxygen abstracts the γ-hydrogen, forming a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) or fragment to yield an enol and an alkene.

Electrochemistry Mechanisms: Electrochemical methods use electrical potential to drive redox reactions. A relevant application is the desaturation of carbonyl compounds via their enol derivatives. nih.gov For instance, a silyl (B83357) enol ether derived from undecanone can be oxidized at an anode. Mechanistic studies suggest the initial anodic oxidation leads to the formation of an enol ether radical cation intermediate. nih.gov This intermediate can then proceed through a radical-based pathway to form an α,β-unsaturated carbonyl compound (an enone), offering a metal-free and scalable method for desaturation. nih.gov

Advanced Analytical and Spectroscopic Characterization of Undec 8 Enol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds like undec-8-enol. weebly.commdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, including the connectivity of atoms and their chemical environments. upi.edu For complex molecules, one-dimensional (1D) spectra are often complemented by two-dimensional (2D) experiments to resolve overlapping signals and establish definitive correlations. weebly.comslideshare.net

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons present. The key signals include those for the hydroxyl proton, the vinylic protons of the double bond, the methylene (B1212753) protons adjacent to the hydroxyl group, and the various methylene and methyl protons of the aliphatic chain. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used for assignment. researchgate.net

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Characteristic chemical shifts distinguish the sp²-hybridized carbons of the C=C double bond from the sp³-hybridized carbons of the alkyl chain and the carbon atom bonded to the hydroxyl group. upi.eduuobasrah.edu.iq

Below are illustrative data tables representing the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established ranges for similar functional groups and structural motifs. openstax.orgresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on standard chemical shift ranges for functional groups.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₂-OH) | ~3.65 | Triplet (t) | 2H |

| H-8, H-9 (CH=CH) | ~5.40 | Multiplet (m) | 2H |

| H-11 (CH₃) | ~0.97 | Triplet (t) | 3H |

| H-2 to H-7, H-10 (Alkyl CH₂) | ~1.2-2.1 | Multiplet (m) | 14H |

| OH | ~1.5-2.5 | Singlet (s, broad) | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on standard chemical shift ranges for functional groups.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~62.5 |

| C-8 | ~130.5 |

| C-9 | ~129.8 |

| C-11 | ~14.0 |

| C-2 to C-7, C-10 | ~25-33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexity and potential signal overlap in 1D spectra of long-chain molecules, 2D NMR techniques are indispensable. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-7 with H-8, and H-9 with H-10, confirming the sequence of the carbon chain. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu HSQC is crucial for unambiguously assigning carbon resonances based on the more easily interpreted proton spectrum. sdsu.edu For instance, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~62.5 ppm, definitively assigning this pair to the C-1 position.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons over two or three bonds. columbia.eduyoutube.com This is particularly powerful for connecting structural fragments. For example, the protons of the C-11 methyl group (~0.97 ppm) would show a correlation to the C-9 vinylic carbon (~129.8 ppm), confirming the placement of the double bond relative to the end of the chain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. uni-siegen.denih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. ksu.edu.sayoutube.com

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aliphatic C-H bonds.

O-H Stretch: A strong and characteristically broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to hydrogen bonding of the alcohol groups. openstax.orglibretexts.orgorgchemboulder.com

C-H Stretches: Absorptions corresponding to sp³ C-H bonds in the alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The sp² C-H stretches of the alkene protons are expected at slightly higher frequencies, around 3000-3100 cm⁻¹. pressbooks.pub

C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium-intensity band in the range of 1640-1680 cm⁻¹. pressbooks.pub This band is often stronger in the Raman spectrum than in the IR spectrum because the C=C bond is more polarizable than polar. ksu.edu.sa

C-O Stretch: A strong C-O stretching band for a primary alcohol is typically observed in the IR spectrum around 1050-1075 cm⁻¹. openstax.orgorgchemboulder.com

Table 3: Characteristic Vibrational Frequencies for this compound Illustrative values based on established group frequencies.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | IR | 3200 - 3600 | Strong, Broad |

| sp² C-H Stretch | IR/Raman | 3000 - 3100 | Medium |

| sp³ C-H Stretch | IR/Raman | 2850 - 2960 | Strong |

| C=C Stretch | IR | 1640 - 1680 | Medium-Weak |

| C=C Stretch | Raman | 1640 - 1680 | Strong |

| C-O Stretch | IR | 1050 - 1075 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com When coupled with gas chromatography (GC-MS), it allows for the separation of components in a mixture prior to their individual analysis by the mass spectrometer, making it an essential tool for both identification and purity assessment. mdpi.comfmach.it

For this compound (molar mass ≈ 170.29 g/mol ), the electron ionization (EI) mass spectrum would likely show a low-intensity or absent molecular ion peak (M⁺) at m/z 170. libretexts.org This is common for long-chain alcohols, which fragment readily. libretexts.org Key fragmentation patterns for alcohols include:

Loss of Water: A prominent peak at M-18 (m/z 152) resulting from the dehydration of the alcohol is highly characteristic. youtube.comlibretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway. libretexts.org For a primary alcohol like this compound, this would lead to a characteristic fragment ion at m/z 31 ([CH₂OH]⁺). youtube.com

Alkyl Fragmentation: The aliphatic chain can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Cleavage at the double bond can also produce characteristic fragments.

GC-MS analysis provides a "molecular fingerprint" consisting of a specific retention time from the GC column and a unique fragmentation pattern from the MS detector, allowing for confident identification of this compound, even in complex mixtures. nih.govscirp.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Illustrative m/z values based on common fragmentation pathways for alcohols.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 152 | [C₁₁H₂₀]⁺˙ | Loss of H₂O (Dehydration) |

| 55 | [C₄H₇]⁺ | Cleavage at the double bond |

| 41 | [C₃H₅]⁺ | Allylic fragmentation |

| 31 | [CH₃O]⁺ | Alpha-cleavage |

Chromatographic Techniques for Separation and Purity

Gas Chromatography (GC)

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. birchbiotech.com A sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. birchbiotech.com

The purity of an this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks detected. birchbiotech.com A high-purity sample will exhibit a single, sharp, and symmetrical peak with a characteristic retention time. The choice of stationary phase is critical; for an unsaturated alcohol, a polar column (e.g., a wax-type column like those with a polyethylene (B3416737) glycol stationary phase) is often used to achieve good separation from non-polar impurities. fmach.it

Computational Chemistry Studies on Undec 8 Enol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for understanding molecular systems from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to approximate solutions to the Schrödinger equation for a given molecule. nih.govmdpi.com DFT has become particularly popular due to its favorable balance of accuracy and computational cost, making it suitable for a wide range of chemical problems. nih.gov Ab initio methods, while often more computationally demanding, can offer higher accuracy by systematically improving upon the Hartree-Fock approximation. nih.govmdpi.com

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a process that calculates the total energy of a molecule at a given geometry and systematically alters the bond lengths, angles, and dihedrals to find a new arrangement with lower energy. mdpi.com This process is repeated iteratively until a stationary point on the potential energy surface is found, which corresponds to a stable conformer (a local or global energy minimum).

For a flexible molecule like undec-8-enol, with its long carbon chain, multiple rotational conformers exist. Therefore, a comprehensive conformational analysis is required to identify the global minimum energy structure, which is the most stable arrangement of the atoms in space. This involves exploring the potential energy surface to locate various low-energy conformers and comparing their relative stabilities. The results of such an analysis provide critical data on the molecule's preferred shape, which influences its physical properties and how it interacts with other molecules.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical this compound Conformer (Calculated at B3LYP/6-31G(d) Level)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C8=C9 | 1.34 Å |

| Bond Length | C1-O | 1.43 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Angle | C7-C8-C9 | 124.5° |

| Bond Angle | C1-O-H | 109.1° |

| Dihedral Angle | H-C8-C9-H | 180.0° (trans) |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual values would be determined from a specific computational study on this compound.

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic character. youtube.com

For this compound, the FMO analysis would likely show that the HOMO has significant contributions from the π-orbital of the C=C double bond and the non-bonding lone pair orbitals on the oxygen atom. This indicates that these are the primary sites for reactions with electrophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests that the molecule is more reactive. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Site of nucleophilic attack (electron donation) |

| LUMO | +1.2 | Site of electrophilic attack (electron acceptance) |

| HOMO-LUMO Gap | 7.7 | Indicator of chemical stability and reactivity |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Computational methods are extensively used to study the energetics of chemical transformations such as isomerization. For this compound, a relevant process is the cis-trans (or E/Z) isomerization around the C8=C9 double bond. By calculating the energies of the E and Z isomers, as well as the transition state connecting them, researchers can determine the activation energy barrier for the isomerization and the relative stability of the two forms.

Another relevant transformation is tautomerism. While this compound itself is an alcohol, its oxidation product, undec-8-en-2-one, would exhibit keto-enol tautomerism. Computational studies can model this equilibrium by calculating the relative Gibbs free energies of the keto and enol forms. nih.govorientjchem.org Such calculations often show that the keto form is more stable, but the enol form is a crucial intermediate in many reactions. masterorganicchemistry.comyoutube.com The presence of solvents can also be modeled, as they can significantly influence tautomeric equilibria. orientjchem.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

A primary application of computational chemistry is the elucidation of reaction mechanisms. By modeling the complete reaction pathway, from reactants to products, researchers can identify intermediates and, most importantly, characterize the transition state (TS). The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's rate.

For this compound, one could model reactions such as its esterification, oxidation to an aldehyde or ketone, or addition reactions at the double bond (e.g., epoxidation or hydration). The process involves locating the TS structure and verifying it by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. This approach has been successfully applied to understand the stereoselectivity of complex reactions like the aldol (B89426) reaction by comparing the energies of different transition state models. youtube.comresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. Quantum chemical methods can calculate properties that correspond directly to various spectroscopic techniques.

For instance, by performing a frequency calculation on the optimized geometry of this compound, one can predict its infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental spectra to assign specific peaks to the vibrations of functional groups, such as the O-H stretch, C=C stretch, and various C-H bending modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated and correlated with experimental NMR data. researchgate.net This correlation between predicted and experimental spectra provides strong evidence for the proposed structure and conformation of a molecule.

Development of Predictive Models for Reactivity and Selectivity

Data generated from quantum chemical calculations can be used to develop predictive models for chemical reactivity and selectivity, often known as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). mdpi.com These models establish a mathematical relationship between calculated molecular descriptors and an observed property.

For this compound and related compounds, one could calculate a series of descriptors, such as HOMO/LUMO energies, atomic charges, dipole moments, and steric parameters. These descriptors could then be correlated with experimental data on reaction rates or selectivity for a specific reaction (e.g., the regioselectivity of an addition to the double bond). The resulting model could then be used to predict the reactivity of new, untested compounds in the same class, accelerating the discovery and design of molecules with desired properties.

Ecological and Industrial Research Applications of Undec 8 Enol

Role as Chemical Precursor in Advanced Materials Synthesis

The bifunctional nature of undec-8-enol, possessing both a reactive double bond and a hydroxyl group, makes it a versatile building block for the synthesis of novel polymers and as a renewable feedstock for the chemical industry.

Polymer and Polyolefin Development from Renewable Resources

This compound and its isomers are valuable monomers for creating functionalized polyolefins. The incorporation of the hydroxyl group into the non-polar polymer backbone can significantly enhance material properties such as adhesion, printability, and compatibility with other polar materials. wikipedia.orgresearchgate.net Research has demonstrated the successful copolymerization of ethylene (B1197577) with 10-undecen-1-ol, a close isomer of this compound, using various catalysts. wikipedia.org This process yields linear low-density polyethylene (B3416737) (LLDPE) like structures with pendant hydroxyl groups.

The presence of these functional groups opens up possibilities for post-polymerization modifications, allowing for the creation of a diverse range of new materials. While direct polymerization of this compound is a key area of investigation, its isomer, 10-undecen-1-ol, has been successfully used in palladium-catalyzed carbonylative polymerization to produce polyketoesters with tunable compositions. osti.govpsu.edu This research highlights the potential of undecenyl alcohols in creating complex polymer architectures.

Table 1: Examples of Polymerization Reactions Involving Undecenyl Alcohol Isomers

| Monomer(s) | Catalyst System | Resulting Polymer | Key Findings |

| Ethylene, 10-undecen-1-ol | Vanadium(III) precatalysts with bis(imino)pyrrolyl ligands | Hydroxyl-functionalized polyethylene | High catalytic activity and incorporation of the polar monomer. wikipedia.org |

| 10-undecen-1-ol, Carbon Monoxide | Palladium-based catalysts | Polyketoesters | Ability to tune polymer microstructure by modifying the catalyst. osti.govpsu.edu |

| α,ω-enol ethers (from 10-undecen-1-ol) | Palladium-catalyzed carbonylation | Poly(ester-ether) polymers | Polymer properties can be modified by varying the diol fragment. ugent.be |

This table is generated based on research on this compound isomers due to the limited direct data on this compound itself.

Bio-based Chemical Feedstocks

The chemical industry is actively seeking sustainable alternatives to petroleum-based feedstocks to reduce its environmental footprint. researchgate.netmdpi.comgoogle.comwikipedia.org this compound, derivable from renewable resources, is a promising candidate as a bio-based building block for the synthesis of a wide array of specialty chemicals. ugent.beresearchgate.netnih.gov Its structure allows for various chemical transformations, making it a versatile platform molecule.

The transition to bio-based chemicals is driven by the need to reduce carbon emissions and create more sustainable products. mdpi.com Companies are increasingly investing in the development of technologies to convert biomass into valuable chemical intermediates. researchgate.net While specific large-scale industrial applications of this compound as a feedstock are still under development, the broader class of long-chain unsaturated alcohols is recognized for its potential in this transition. The development of renewable polymers from bio-based building blocks is a key area of research, with the goal of creating materials with comparable or superior properties to their petrochemical counterparts. ugent.be

Research on Fatty Alcohol-Based Biofuels

Fatty alcohols are being investigated as potential components or precursors for biofuels. While ethanol (B145695) and biodiesel are the most common biofuels currently in use, research is expanding to include other alcohol families and long-chain molecules to improve fuel properties. davidmoore.org.uknih.gov The larger and more complex structure of fatty alcohols, like this compound, could offer advantages in terms of energy density and compatibility with existing infrastructure.

The conversion of biomass directly into liquid fuels is a key goal of biorefinery research. nih.gov Technologies are being developed to produce a range of biofuels, including "drop-in" fuels that are chemically identical to petroleum-based fuels. While specific studies on the direct use or conversion of this compound into market-ready biofuels are not widely published, the general class of fatty alcohols is considered a valuable precursor. For instance, fusel alcohols, which are longer-chain alcohols produced during fermentation, are being explored as precursors for biofuels and sustainable aviation fuel. researchgate.net Research in this area includes the stabilization of pyrolysis oils with alcohols and the synthesis of bio-jet fuel precursors from biomass-derived molecules. mdpi.comthegoodscentscompany.com

Biological Functionality in Non-Human Organisms (e.g., Antifungal Activity, Ecological Markers)

This compound and related unsaturated alcohols exhibit notable biological activity, playing roles in chemical communication between organisms and demonstrating antimicrobial properties.

Unsaturated alcohols are known to act as semiochemicals, which are chemicals used by organisms to convey information. wikipedia.org Specifically, undecen-1-ol has been identified as a pheromone in certain species of guinea pigs and tortricid moths, indicating its role in intraspecific communication. pherobase.com The specific isomer, (E)-8-decen-1-ol, which has a similar structure to this compound, is a known semiochemical for the moth species Monema flavescens. pherobase.com This suggests that this compound could also function as an ecological marker, influencing the behavior of various organisms in its environment.

Furthermore, long-chain unsaturated alcohols have demonstrated significant antifungal activity. Studies on various C11 alcohols have shown their efficacy against different fungal species. For example, undecanol (B1663989) (C11) has been identified as a potent fungistatic agent against the food spoilage fungus Zygosaccharomyces bailii. researchgate.net The mechanism of action is believed to involve the disruption of the fungal plasma membrane. The broad spectrum of activity of antifungal agents is a critical area of research, with different compounds showing varying levels of effectiveness against different fungal species. davidmoore.org.uknih.govnih.govsanfordguide.commedscape.com

Table 2: Antifungal Activity of C11 Alcohols

| Compound | Target Organism | Observed Effect | Reference |

| Undecanol (C11) | Zygosaccharomyces bailii | Potent fungistatic activity | researchgate.net |

This table provides an example of the antifungal potential of C11 alcohols, a class to which this compound belongs.

Process Intensification and Green Chemistry in Production

The production of specialty chemicals like this compound is increasingly being scrutinized through the lens of green chemistry and process intensification. The goal is to develop manufacturing processes that are more efficient, produce less waste, and utilize renewable resources and energy. nih.gov

Process intensification aims to dramatically improve manufacturing by redesigning operations to be more precise and efficient. This can involve combining steps like reaction and separation into a single unit, leading to smaller, more economical, and cleaner processes. For the production of fatty alcohols, methods are being developed that are more sustainable than traditional high-pressure hydrogenation processes. pherobase.com This includes enzymatic synthesis and the use of continuous reactor systems. wikipedia.orgrug.nlaiche.org For instance, the enzymatic synthesis of fatty acid butyl esters has been successfully demonstrated in a continuous setup, showcasing a more sustainable route to fatty acid derivatives. wikipedia.orgaiche.org

Future Directions and Emerging Research Themes in Undec 8 Enol Chemistry

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and selective synthetic routes to undec-8-enol is paramount for its broader application. Future research is expected to move beyond traditional methods, focusing on more sustainable and atom-economical processes.

Key research thrusts will likely include:

Organocatalysis: The field of organocatalysis has seen significant growth, offering metal-free alternatives for complex organic transformations. nih.gov Asymmetric aldol (B89426) reactions, for instance, which are crucial for constructing carbon-carbon bonds, have been successfully achieved with high stereoselectivity using organocatalysts. nih.gov Future work could explore the use of novel L-proline derived peptide catalysts for the synthesis of precursors to this compound, potentially achieving high yields and enantioselectivities. nih.gov The development of direct aldol reactions that avoid the pre-formation of silyl (B83357) enol ethers would also represent a more convenient and atom-economical approach. nih.gov

Metathesis Catalysis: Olefin metathesis remains a powerful tool for the formation of carbon-carbon double bonds. Research into novel ruthenium and molybdenum-based catalysts with improved functional group tolerance and stereoselectivity will be crucial. For a molecule like this compound, selective cross-metathesis with readily available starting materials could offer a more direct and efficient synthetic pathway.

Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity under mild reaction conditions. Engineered lipases or alcohol dehydrogenases could be employed for the selective synthesis or resolution of this compound. This approach aligns with the growing demand for green chemistry principles in the chemical industry.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. The synthesis of this compound and its derivatives could be significantly optimized by transitioning from batch to flow processes, allowing for precise control over reaction parameters and potentially leading to higher yields and purities.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, high stereoselectivity, milder reaction conditions. | Development of novel catalysts for asymmetric aldol reactions of this compound precursors. nih.gov |

| Metathesis Catalysis | High efficiency in C=C bond formation, potential for stereocontrol. | Design of new catalysts with improved functional group tolerance and selectivity for cross-metathesis. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally benign. | Engineering enzymes for the selective synthesis or kinetic resolution of this compound. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions for the continuous synthesis of this compound. |

Advanced Spectroscopic and Analytical Tools for In-Situ Analysis

Understanding the dynamic behavior of this compound in complex matrices, such as during a chemical reaction or within a biological system, requires sophisticated analytical techniques capable of in-situ analysis.

Future advancements are anticipated in the following areas:

Process Analytical Technology (PAT): The integration of in-line spectroscopic methods, such as Near-Infrared (NIR) and Raman spectroscopy, into reaction vessels will enable real-time monitoring of this compound synthesis. This will allow for precise control over reaction endpoints, impurity profiling, and optimization of process parameters. A new infrared spectroscopic method has been developed for the quantitative analysis of total fatty alcohol and fatty acid ester concentrations in industrial oils, which could be adapted for this compound. nih.gov

Hyphenated Chromatographic Techniques: The coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with advanced mass spectrometry (MS) detectors will continue to be crucial for the detailed analysis of this compound and its isomers. A high-performance liquid chromatography-refractive index detection (HPLC-RID) method has been developed for the simultaneous quantification of fatty acids and fatty alcohols. nih.gov For trace analysis, derivatization techniques can be employed to enhance detection sensitivity. gerli.com

In-Situ NMR Spectroscopy: The use of flow-NMR and benchtop NMR spectrometers will provide detailed structural and kinetic information directly from the reaction mixture, obviating the need for sample extraction and preparation.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This powerful surface imaging technique has been used for the in-situ lipidomic analysis of biological tissues, allowing for the mapping of lipids at the micrometer scale. acs.org Similar approaches could be used to visualize the distribution of this compound in biological or material matrices.

| Analytical Tool | Application for this compound | Key Information Gained |

| Process Analytical Technology (PAT) | Real-time monitoring of synthesis. | Reaction kinetics, impurity formation, process optimization. |

| Hyphenated Chromatography (GC-MS, HPLC-MS) | Detailed separation and identification of isomers and byproducts. nih.gov | Structural elucidation, quantification, purity assessment. |

| In-Situ NMR Spectroscopy | Direct analysis of reaction mixtures. | Reaction progress, intermediate identification, structural confirmation. |

| TOF-SIMS Imaging | Visualization in complex matrices. | Spatial distribution in biological tissues or on material surfaces. acs.org |

Expanded Exploration of Biological and Ecological Roles

While this compound is known as a fragrance ingredient, its potential biological and ecological roles are largely unexplored. Future research should focus on elucidating its function in natural systems.

Potential areas of investigation include:

Pheromonal Activity: Many unsaturated fatty alcohols act as pheromones in insects. A systematic investigation into whether this compound or its derivatives serve as attractants, repellents, or aggregation pheromones for specific insect species could open up new avenues for pest management.

Antimicrobial Properties: Essential oils containing various alcohols have demonstrated antimicrobial properties. mdpi.com Research into the potential antibacterial and antifungal activity of this compound against a broad spectrum of microbes could lead to its use as a natural preservative or in biomedical applications.

Plant-Insect Interactions: The role of volatile organic compounds, including C11 alcohols, in mediating interactions between plants and insects is a growing field of study. Investigating the emission of this compound from plants and its effect on pollinators or herbivores could provide valuable ecological insights.

Metabolic Fate in Microorganisms: Understanding how microorganisms metabolize this compound is crucial for assessing its environmental impact and for potential applications in bioremediation or biofuel production. Studies have explored the microbial production of fatty acids and fatty alcohols, and similar methodologies could be applied to study the degradation pathways of this compound. nih.gov

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from molecular design to process optimization. researchgate.net For this compound, these computational tools offer exciting new possibilities.

Emerging themes in this area include:

Predictive Modeling for Synthesis and Catalysis: ML models can be trained on existing reaction data to predict the outcomes of new synthetic routes and to identify optimal catalysts. researchgate.netsciengine.com For instance, AI can be used to design new metallocene catalysts for controlled olefin polymerization, a process relevant to the synthesis of this compound precursors. nih.gov By analyzing vast datasets, AI can accelerate the development process by suggesting promising ingredient combinations and predicting their potential outcomes. chemicalbull.com

De Novo Design of Fragrance Molecules: AI algorithms can be used to generate novel molecules with specific desired olfactory properties. acs.org By learning the relationship between molecular structure and scent, AI can explore vast chemical spaces to design new fragrance compounds, potentially leading to the discovery of novel this compound derivatives with unique aromatic profiles. chemicalbull.comacs.org These models can also predict consumer preferences by analyzing large datasets of reviews and purchasing patterns. chemicalbull.com

Spectroscopic Data Analysis: ML algorithms can assist in the interpretation of complex spectroscopic data, such as those obtained from in-situ monitoring. This can help in identifying subtle patterns and correlations that may not be apparent to a human observer, leading to a more profound understanding of reaction mechanisms.

Reaction Pathway Elucidation: AI-driven tools can be used to explore complex reaction networks and to identify the most plausible pathways for the formation of a target molecule like this compound. nih.gov This can provide valuable insights for optimizing reaction conditions and for designing more efficient synthetic strategies.

| AI/ML Application | Specific Goal for this compound | Potential Impact |

| Predictive Modeling | Design of efficient catalysts and synthetic routes. nih.gov | Accelerated discovery of novel, sustainable synthesis methods. |

| De Novo Molecular Design | Generation of new this compound derivatives with tailored fragrance profiles. acs.org | Expansion of the perfumer's palette and creation of unique scents. chemicalbull.com |

| Spectroscopic Analysis | Automated interpretation of in-situ reaction monitoring data. | Deeper understanding of reaction kinetics and mechanisms. |

| Reaction Pathway Elucidation | Identification of optimal synthetic pathways and potential byproducts. nih.gov | More efficient and selective synthesis with higher yields. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.